

5,6-Diaminouracil chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5,6-Diaminouracil**

Cat. No.: **B014702**

[Get Quote](#)

An In-Depth Technical Guide to **5,6-Diaminouracil**: Chemical Properties and Structure

Introduction

5,6-Diaminouracil is a substituted pyrimidine derivative that serves as a crucial building block in synthetic organic and medicinal chemistry.^[1] As an aminouracil, its structure is characterized by a uracil core with amino groups substituted at the 5 and 6 positions.^[2] This arrangement of functional groups imparts significant reactivity, making it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems, including biologically active compounds like xanthines and pteridines.^{[3][4]} Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in the development of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.^[5]

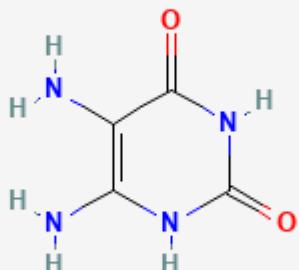
Chemical Properties

5,6-Diaminouracil is typically a powder, with its sulfate salt appearing as a buff-colored or tan precipitate.^{[6][7]} The hydrochloride salt melts with decomposition in the range of 300–305°C.^[7]

Quantitative Data Summary

The key chemical and physical properties of **5,6-Diaminouracil** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₆ N ₄ O ₂	[8][9]
Molecular Weight	142.12 g/mol	[9]
Average Mass	142.116 Da	[2][8]
Monoisotopic Mass	142.04908 Da	[2]
Melting Point	>260 °C (dec.)	
CAS Number	3240-72-0	[9]
IUPAC Name	5,6-diaminopyrimidine-2,4(1H,3H)-dione	[2][8]

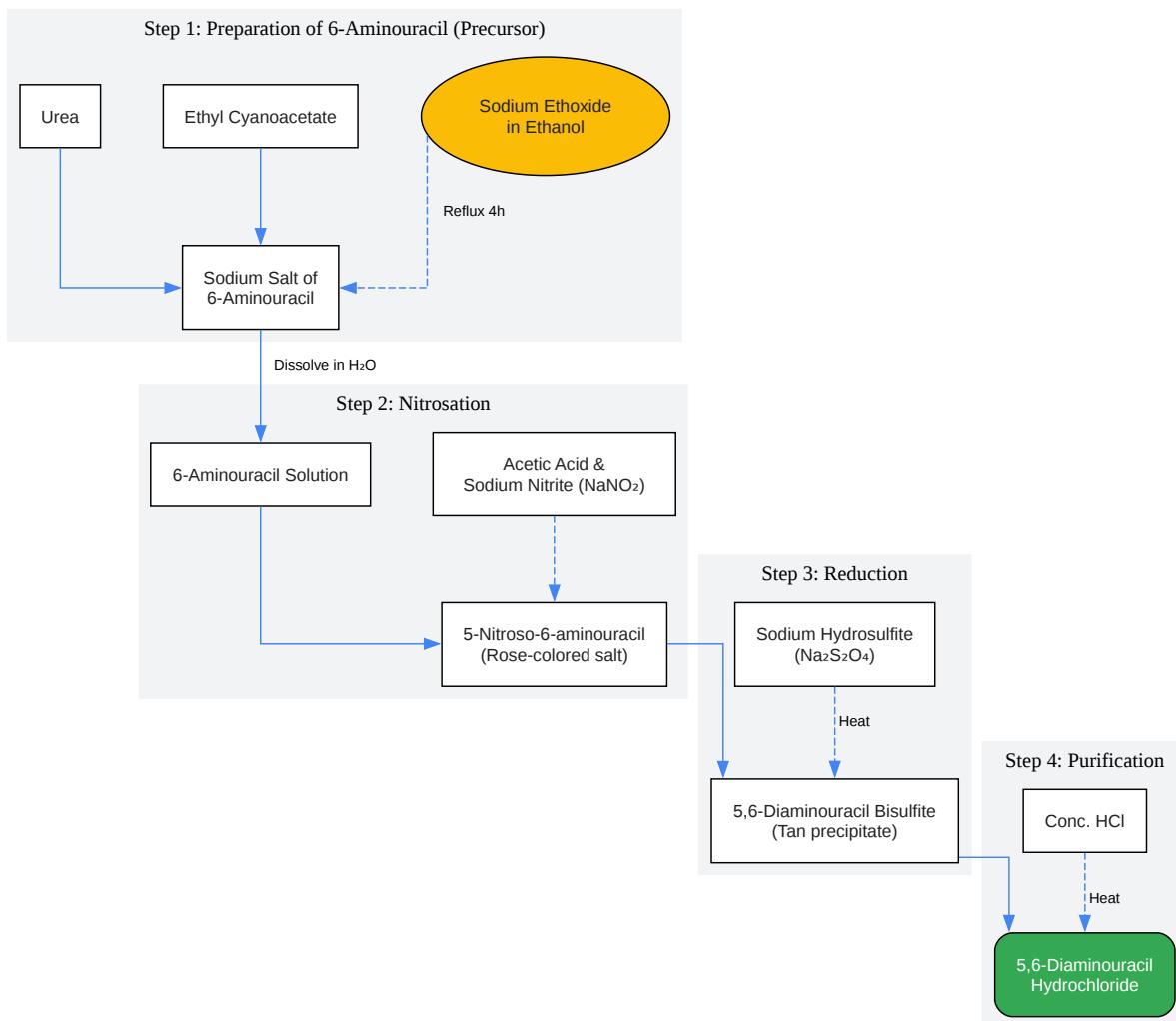

Chemical Structure

5,6-Diaminouracil is an aminouracil where the hydrogen atoms at positions 5 and 6 of the uracil ring are substituted with amino groups.[8][10] This structure is the foundation for its chemical reactivity, particularly in condensation reactions. It is a pyrimidone, an aminouracil, and a diamine.[9]

Synonyms:

- 5,6-Diamino-2,4-dihydroxypyrimidine[9]
- diaminouracil[8]
- 5,6-diaminopyrimidine-2,4-dione[8]

The molecule can exist in tautomeric forms, primarily the lactam form (as shown below) and the lactim form (5,6-diamino-2,4-dihydroxypyrimidine). The diamino-dione structure is the most commonly represented form.


Experimental Protocols

The synthesis and analysis of **5,6-Diaminouracil** are well-documented in chemical literature. Below are detailed methodologies for its preparation and characterization.

Synthesis of 5,6-Diaminouracil Hydrochloride

A common and efficient method for synthesizing **5,6-Diaminouracil** is through the nitrosation of 6-aminouracil, followed by chemical reduction.[\[6\]](#)[\[7\]](#)[\[11\]](#)

Workflow for the Synthesis of **5,6-Diaminouracil**

[Click to download full resolution via product page](#)*Workflow for the synthesis of **5,6-Diaminouracil HCl**.*

Detailed Methodology:

- Preparation of 6-Aminouracil: To a solution of sodium ethoxide, prepared by dissolving sodium in absolute ethanol, powdered urea and ethyl cyanoacetate are added.[6][7] The mixture is heated under reflux for approximately 4 hours, during which the sodium salt of 6-aminouracil precipitates.[7]
- Nitrosation: The 6-aminouracil salt is dissolved in water. The solution is then treated with glacial acetic acid, followed by the cautious addition of a sodium nitrite solution.[7][11] A rose-red precipitate of 5-nitroso-6-aminouracil forms almost immediately.[12] This intermediate is filtered and washed.[7]
- Reduction: The moist nitroso compound is suspended in warm water (approx. 50°C) in a fume hood.[7][12] Solid sodium hydrosulfite is added in portions while stirring and heating on a steam bath until the red color is completely bleached, indicating the formation of the light tan diaminouracil bisulfite.[7] An excess of sodium hydrosulfite is added, and the mixture is heated for an additional 15 minutes before being cooled and filtered.[7]
- Purification via Hydrochloride Salt Formation: The crude bisulfite salt is transferred to a flask, and concentrated hydrochloric acid is added.[7][11] The slurry is heated on a steam bath with stirring for one hour.[7] The resulting tan-colored **5,6-Diaminouracil** hydrochloride is filtered, washed thoroughly with acetone, and dried under a vacuum.[7]

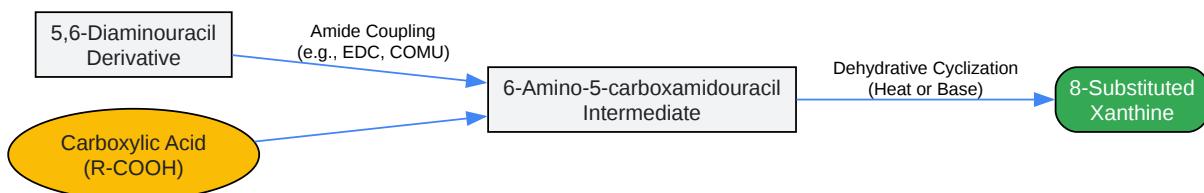
Analytical Methodology: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for the structural confirmation of **5,6-Diaminouracil** and its derivatives.

Methodology:

- Sample Preparation: A small amount of the synthesized compound (e.g., 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or DMF-d₇, in an NMR tube.[4]
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-frequency NMR spectrometer (e.g., 600 MHz).[4]

- Spectral Analysis: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.[4] For the N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide derivative in DMSO-d₆, characteristic signals include a singlet for the N1-H at ~10.38 ppm, a singlet for the amide CONH proton at ~8.86 ppm, aromatic protons between 7.47-7.99 ppm, and a broad singlet for the C6-NH₂ protons at ~6.06 ppm.[4] The carbon spectrum will show characteristic peaks for the carbonyl carbons (C=O) and the C5/C6 carbons of the pyrimidine ring.[4]


Reactivity and Biological Relevance

5,6-Diaminouracil is a key precursor in the synthesis of various biologically active heterocyclic compounds.[5] Its adjacent amino groups are ideal for condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives to form fused ring systems.[3]

Synthesis of 8-Substituted Xanthines

A significant application of **5,6-Diaminouracil** derivatives is the synthesis of 8-substituted xanthines, which are known for a range of pharmacological activities, including acting as potent DPP-4 inhibitors for the treatment of type 2 diabetes.[3] The general pathway involves the acylation of the 5-amino group, followed by cyclization.

Synthetic Pathway to 8-Substituted Xanthines

[Click to download full resolution via product page](#)

General pathway for the synthesis of 8-substituted xanthines.

This reaction typically involves coupling the **5,6-diaminouracil** derivative with a carboxylic acid using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or COMU. [3][4] The resulting 6-amino-5-carboxamidouracil intermediate is then cyclized, often through

heating, to yield the final 8-substituted xanthine derivative.[4] This synthetic versatility underscores the importance of **5,6-Diaminouracil** as a foundational molecule in medicinal chemistry and drug discovery.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ebi.ac.uk [ebi.ac.uk]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DNAMod: 5,6-diaminouracil [dnamod.hoffmanlab.org]
- 9. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5,6-diaminouracil (CHEBI:46252) [ebi.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [5,6-Diaminouracil chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014702#5-6-diaminouracil-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com